(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid
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Overview
Description
(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the stereoselective reduction of a suitable precursor, followed by protection and functional group transformations. The reaction conditions often include the use of chiral catalysts, protecting groups, and specific reagents to ensure the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: This compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5R)-5-Amino-2-methylcyclohexanol hydrochloride: This compound shares a similar cyclohexane core but differs in its functional groups and stereochemistry.
(1R,2S,5R)-Menthol: Another cyclohexane derivative with different functional groups and applications.
Uniqueness
(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R,2R,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOILGYIQSBEMR-JHJVBQTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C[C@@H]1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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